3-Benzofurancarboxylic acid, 5-(2-hydroxy-3-(isopropylamino)propoxy)-2-phenyl-, ethyl ester, hydrochloride
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Overview
Description
3-Benzofurancarboxylic acid, 5-(2-hydroxy-3-(isopropylamino)propoxy)-2-phenyl-, ethyl ester, hydrochloride is a complex organic compound that belongs to the benzofuran class of chemicals. . This particular compound is characterized by its unique structure, which includes a benzofuran ring, a phenyl group, and an ethyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzofurancarboxylic acid, 5-(2-hydroxy-3-(isopropylamino)propoxy)-2-phenyl-, ethyl ester, hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the benzofuran ring is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Propoxy Group: The propoxy group can be attached through an etherification reaction, where the benzofuran derivative is reacted with an appropriate alkyl halide in the presence of a base.
Formation of the Ethyl Ester: The ethyl ester moiety can be introduced through esterification, where the carboxylic acid derivative is reacted with ethanol in the presence of an acid catalyst.
Hydrochloride Formation: Finally, the hydrochloride salt can be formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts may be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
3-Benzofurancarboxylic acid, 5-(2-hydroxy-3-(isopropylamino)propoxy)-2-phenyl-, ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Benzofurancarboxylic acid, 5-(2-hydroxy-3-(isopropylamino)propoxy)-2-phenyl-, ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler compound with a benzofuran ring, known for its antimicrobial and anticancer properties.
Benzothiophene: A sulfur-containing analog of benzofuran, also studied for its biological activities.
Psoralen: A naturally occurring benzofuran derivative used in the treatment of skin diseases.
Properties
CAS No. |
76410-43-0 |
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Molecular Formula |
C23H28ClNO5 |
Molecular Weight |
433.9 g/mol |
IUPAC Name |
[3-[(3-ethoxycarbonyl-2-phenyl-1-benzofuran-5-yl)oxy]-2-hydroxypropyl]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C23H27NO5.ClH/c1-4-27-23(26)21-19-12-18(28-14-17(25)13-24-15(2)3)10-11-20(19)29-22(21)16-8-6-5-7-9-16;/h5-12,15,17,24-25H,4,13-14H2,1-3H3;1H |
InChI Key |
IAENDNHRIUZOAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(C[NH2+]C(C)C)O)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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